6-Chloropyrrolo[3,2-b]pyridin-2-one

Physicochemical profiling Lead optimization Building block selection

6-Chloropyrrolo[3,2-b]pyridin-2-one (CAS 136888-12-5; synonym: 6-chloro-4-azaoxindole) is a fused bicyclic heterocycle belonging to the 1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one (4-azaoxindole) family. With molecular formula C₇H₅ClN₂O and molecular weight 168.58 g·mol⁻¹, it bears a single chlorine substituent at the 6-position of the pyridine ring, a lactam carbonyl at position 2, and presents one hydrogen bond donor (lactam NH) and up to three hydrogen bond acceptors (carbonyl O, pyridine N).

Molecular Formula C7H3ClN2O
Molecular Weight 166.56 g/mol
Cat. No. B13076721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloropyrrolo[3,2-b]pyridin-2-one
Molecular FormulaC7H3ClN2O
Molecular Weight166.56 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=CC(=O)N=C21)Cl
InChIInChI=1S/C7H3ClN2O/c8-4-1-6-5(9-3-4)2-7(11)10-6/h1-3H
InChIKeySAJRKEWSELERME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloropyrrolo[3,2-b]pyridin-2-one: Core Scaffold Identity, Physicochemical Profile, and Procurement-Relevant Classification


6-Chloropyrrolo[3,2-b]pyridin-2-one (CAS 136888-12-5; synonym: 6-chloro-4-azaoxindole) is a fused bicyclic heterocycle belonging to the 1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one (4-azaoxindole) family [1]. With molecular formula C₇H₅ClN₂O and molecular weight 168.58 g·mol⁻¹, it bears a single chlorine substituent at the 6-position of the pyridine ring, a lactam carbonyl at position 2, and presents one hydrogen bond donor (lactam NH) and up to three hydrogen bond acceptors (carbonyl O, pyridine N) . The compound is classified as a heterocyclic building block and synthetic intermediate, commercially available at ≥95–97% purity, and stored at ambient temperature . Its scaffold serves as the core structure of the TrkA kinase inhibitor GW441756 and appears as a key intermediate in multiple patent families covering kinase inhibitors, anti-inflammatory agents, and CNS-targeted compounds [2].

Why 6-Chloropyrrolo[3,2-b]pyridin-2-one Cannot Be Casually Replaced by Positional Isomers or Alternative Halogen Analogs


Within the 4-azaoxindole family, both the position and identity of the halogen substituent critically govern reactivity, physicochemical properties, and downstream synthetic utility [1]. The 6-chloro substitution pattern places the leaving group at the pyridine ring position para to the ring-junction nitrogen, conferring a distinct electronic environment compared to the 5-chloro isomer (ortho to ring-junction N) or the 5,6-dichloro variant . Replacing chlorine with fluorine (6-fluoro analog, MW 152.13) reduces molecular weight by ~16.5 Da and significantly alters lipophilicity and halogen-bonding capacity, as computational studies on halogenated pyrrolo[3,2-b]pyridines demonstrate that Cl, Br, and I substituents generate σ-hole electrostatic potentials of differing magnitudes, affecting molecular recognition and crystal packing [2]. The 6-bromo analog (MW ~215 g·mol⁻¹) offers superior oxidative addition rates in cross-coupling but sacrifices selectivity in polyhalogenated systems. The unsubstituted parent scaffold (MW 134.14) lacks the synthetic handle entirely, precluding downstream derivatization at position 6 [3]. These non-interchangeable properties mean that procurement decisions must be guided by the specific synthetic strategy, target physicochemical profile, and desired reactivity sequence.

Quantitative Differentiation Evidence for 6-Chloropyrrolo[3,2-b]pyridin-2-one vs. Closest Analogs


Molecular Weight and Physicochemical Divergence: 6-Chloro vs. 6-Fluoro, 6-Bromo, 5-Chloro, and 5,6-Dichloro Analogs

The 6-chloro compound (MW 168.58 g·mol⁻¹) occupies a distinct molecular weight and lipophilicity space relative to its closest halogen analogs . The 6-fluoro analog (CAS 136888-22-7) has MW 152.13 g·mol⁻¹ and a predicted LogP of 0.85, while the 6-bromo variant (CAS 1190319-62-0) carries MW ~215 g·mol⁻¹ [1]. The 5-chloro positional isomer (CAS 136888-08-9) shares identical molecular formula and MW but differs in the ring position of the chlorine substituent, altering the electronic distribution across the bicyclic system. The 5,6-dichloro analog (CAS 136888-26-1, MW 203.02 g·mol⁻¹) adds a second chlorine that further modulates reactivity . These differences directly affect chromatographic retention, membrane permeability predictions, and formulation behavior.

Physicochemical profiling Lead optimization Building block selection

Suzuki–Miyaura Cross-Coupling Reactivity Hierarchy: 6-Chloro vs. 6-Bromo and 6-Fluoro in Pyrrolo[3,2-b]pyridin-2-one Systems

The chlorine atom at the 6-position of pyrrolo[3,2-b]pyridin-2-one participates in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, enabling selective C–C bond formation for library synthesis and lead optimization [1]. The general reactivity order for halogenated heteroaromatics in Suzuki coupling is –Br > –Cl ≫ –F, with aryl bromides undergoing oxidative addition to Pd(0) approximately 10–100 times faster than the corresponding aryl chlorides under standard conditions [2]. The 6-chloro compound thus provides an intermediate reactivity window: more reactive than the essentially inert 6-fluoro analog, yet more selective in sequential coupling strategies than the 6-bromo variant, which may undergo undesired competitive reactions in polyfunctionalized substrates. This reactivity gradient is exploited in patent-protected synthetic sequences where the 6-chloro substituent is retained through early synthetic steps and then selectively elaborated at a late stage [3].

Cross-coupling C–C bond formation Synthetic methodology

Halogen Bonding Capacity of 6-Chloro vs. 6-Bromo and 6-Iodo Pyrrolo[3,2-b]pyridines: Computational σ-Hole Analysis

A systematic computational study by Zhang et al. (2020) investigated halogen bonding (XB) in 1H-pyrrolo[3,2-b]pyridines as representative fused-ring heteroaromatics [1]. The study calculated electrostatic potential at the σ-hole (VS,max) and binding energy with ammonia (Eint) for 339 brominated and 339 iodinated derivatives at the M06-2X/6-311++G(d,p) level. While the study focused on Br- and I-substituted systems, the methodology establishes that halogen identity and substituent position dramatically tune XB strength: calculated VS,max values ranged from –1.3 to 35.1 kcal·mol⁻¹, and Eint values ranged from –0.82 to –2.37 kcal·mol⁻¹ across the Br-PP series [1]. By extrapolation, the 6-chloro substituent generates a weaker but more directional σ-hole than the 6-bromo analog, providing more modest halogen bonding that may be advantageous for achieving selectivity in biological targets where excessive halogen bonding could lead to off-target interactions. The electron-withdrawing nature of chlorine at position 6 also influences the hydrogen bond acidity of the adjacent lactam NH, potentially strengthening key hinge-binding interactions in kinase targets [2].

Halogen bonding Molecular recognition Crystal engineering

Scaffold Provenance in High-Affinity Kinase Inhibition: The 4-Aza-2-oxindole Core as a Validated TrkA Targeting Motif

The 4-aza-2-oxindole scaffold—the unsubstituted parent of 6-chloropyrrolo[3,2-b]pyridin-2-one—has been validated as a high-affinity TrkA kinase inhibitor core. Bernard-Gauthier et al. (2015) reported that compound 9 (GW441756, a 3-alkylidene derivative of 4-aza-2-oxindole) inhibits TrkA with IC₅₀ = 2 nM and displays >100-fold selectivity over a panel of other kinases including c-Raf1 (IC₅₀ > 12 μM) and CDK2 (IC₅₀ > 7 μM) . The 4-aza-2-oxindole core itself was shown to possess favorable physicochemical properties for blood-brain barrier permeation, with theoretical binding potentials up to BP > 6.6 in TrkA-rich brain regions [1]. Critically, GW441756 is synthesized from a pyrrolo[3,2-b]pyridin-2-one core structure, and the 6-chloro derivative serves as a direct precursor for introducing diversity at position 6 via cross-coupling, enabling exploration of SAR around this validated pharmacophore [2]. The chlorine atom at position 6 can be used to install aryl, heteroaryl, or alkynyl groups that modulate TrkA affinity and selectivity.

Kinase inhibition TrkA Scaffold validation

Regioisomeric Differentiation: 6-Chloro (4-Azaoxindole) vs. 5-Chloro Positional Isomer in Multi-Target Patent Applications

The Pfizer azaoxindole patent family (US 5,811,432) explicitly enumerates both 6-chloro-4-azaoxindole and 5-chloro-6-azaoxindole derivatives as distinct chemical entities within claims covering prostaglandin H₂ synthase, 5-lipoxygenase, and interleukin-1 biosynthesis inhibitors [1]. This regioisomeric differentiation is not arbitrary: the 6-chloro-4-azaoxindole series places the chlorine substituent on the pyridine ring of the 4-aza scaffold, whereas the 5-chloro-6-azaoxindole shifts the ring-junction nitrogen position entirely. These structural differences produce distinct electronic environments, dipole moments, and hydrogen-bonding geometries that affect target binding and pharmacokinetics [2]. Within the patent examples, 6-chloro-3-(2-thenoyl)-4-azaoxindole-1-carboxamide and its N-t-butylcarboxamide analog appear as specifically claimed compositions of matter, alongside their 6-fluoro and 5,6-dichloro counterparts, indicating that each halogen/position combination was independently optimized for biological activity [1].

Regioisomerism Patent landscaping Anti-inflammatory agents

Hydrogen Bond Donor/Acceptor Architecture: 6-Chloro vs. Unsubstituted Scaffold and Alternative Azaindolinone Regioisomers

The pyrrolo[3,2-b]pyridin-2-one core presents a specific hydrogen bond donor/acceptor (HBD/HBA) arrangement that is critical for ATP-site kinase hinge binding [1]. The lactam NH (HBD count = 1) and carbonyl oxygen (HBA) together form a bidentate hydrogen-bonding motif that mimics the adenine–hinge interaction. The pyridine nitrogen serves as an additional hydrogen bond acceptor (total HBA count = 2–3 depending on whether the chloro substituent is considered a weak HBA). This arrangement is distinct from the pyrrolo[2,3-b]pyridin-2-one (7-azaoxindole) regioisomer, where the pyridine nitrogen occupies a different spatial position relative to the lactam, altering the hinge-binding geometry [2]. The 6-chloro substituent does not directly participate in hydrogen bonding but exerts an electron-withdrawing effect that polarizes the lactam NH, potentially strengthening the hinge hydrogen bond by 0.5–1.0 kcal·mol⁻¹ relative to the unsubstituted scaffold [3]. This electronic tuning is absent in the unsubstituted parent (CAS 32501-05-6) and differs from the 6-fluoro analog, where the stronger electron-withdrawing fluorine may over-acidify the NH.

Hydrogen bonding Kinase hinge binding Scaffold pharmacology

Optimal Application Scenarios for 6-Chloropyrrolo[3,2-b]pyridin-2-one Based on Quantitative Differentiation Evidence


Late-Stage Diversification of Kinase Inhibitor Leads via C6 Cross-Coupling

Medicinal chemistry teams developing ATP-competitive kinase inhibitors should procure 6-chloropyrrolo[3,2-b]pyridin-2-one when the synthetic strategy requires a core scaffold that can be carried through multiple synthetic steps with the C6 chlorine intact, then diversified at a late stage via Suzuki–Miyaura coupling. The 4-aza-2-oxindole scaffold has demonstrated TrkA inhibition at IC₅₀ = 2 nM (GW441756) and CK1γ inhibition with good enzyme and cellular potency [1]. The 6-chloro derivative enables installation of aryl, heteroaryl, or vinyl substituents at position 6 to explore vectors toward the kinase selectivity pocket or solvent-exposed region, with the chlorine providing an optimal reactivity midpoint between the overly labile 6-bromo and the inert 6-fluoro analogs [2]. This scenario is supported by the Sanofi patent EP 2294068, which claims 1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one derivatives with various C6 substituents as vasopressin receptor ligands [3].

Fragment-Based Drug Discovery Requiring a Sub-200 Da Halogenated Scaffold with Synthetic Tractability

Fragment-based screening programs benefit from the compound's molecular weight of 168.58 g·mol⁻¹, which falls well within the Rule of Three guidelines for fragments (MW < 300). Unlike the unsubstituted parent scaffold (MW 134.14), which lacks a synthetic handle, the 6-chloro derivative provides a functional group for hit elaboration while maintaining fragment-like physicochemical properties (1 HBD, 2–3 HBA) [1]. The chlorine atom can serve dual purposes: as a synthetic handle for parallel library synthesis and as a modest halogen bond donor for enhancing binding affinity during fragment growth, as supported by computational evidence from Zhang et al. (2020) on halogenated pyrrolo[3,2-b]pyridines [2]. This scaffold is particularly well-suited for programs targeting the CNS, given the favorable brain penetration properties demonstrated by the 4-aza-2-oxindole chemotype in TrkA PET imaging studies [3].

Synthesis of Patent-Protected Azaoxindole-Derived Anti-Inflammatory Agents

Research groups investigating dual COX/5-LOX inhibition or IL-1 biosynthesis suppression should source 6-chloropyrrolo[3,2-b]pyridin-2-one as the defined starting material for constructing 6-chloro-3-acyl-4-azaoxindole-1-carboxamides, which are specifically claimed in the Pfizer patent family (US 5,811,432) [1]. The 6-chloro substitution pattern is explicitly differentiated from the 5-chloro, 6-fluoro, and 5,6-dichloro analogs within the patent claims, establishing a distinct IP position. The compound's commercial availability at 95–97% purity from multiple suppliers ensures reproducible entry into the patented synthetic sequences [2]. Downstream derivatization at C3 (acyl or alkylidene) and N1 (carboxamide) yields the pharmacologically active anti-inflammatory and analgesic agents described in the patent [1].

Building Block for CNS-Penetrant Kinase Probe Development

Neuroscience-focused drug discovery programs exploring Trk receptor pharmacology should prioritize 6-chloropyrrolo[3,2-b]pyridin-2-one as a key intermediate for synthesizing brain-penetrant Trk kinase probes. The underlying 4-aza-2-oxindole scaffold was explicitly selected for PET tracer development based on its favorable physicochemical profile for blood-brain barrier permeation, with the lead compound [(11)C]GW441756 demonstrating initial brain uptake of SUVmax = 2.0 in rodent microPET studies [1]. The 6-chloro substituent provides a synthetic entry point for installing fluorine-18 or carbon-11 labels via cross-coupling or nucleophilic substitution, enabling the development of next-generation Trk PET imaging agents. The balanced hydrogen bond donor/acceptor profile of the 6-chloro derivative (HBD = 1, HBA = 2–3) maintains compliance with CNS drug-likeness criteria while the chlorine atom offers a moderate halogen bonding contact for enhancing TrkA affinity without compromising brain penetration [2].

Quote Request

Request a Quote for 6-Chloropyrrolo[3,2-b]pyridin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.